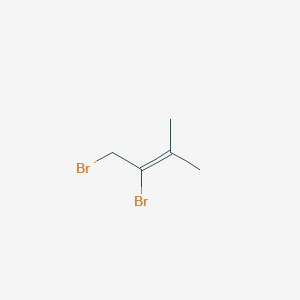
1,2-Dibromo-3-methyl-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-methyl-2-butene is an organic compound with the molecular formula C₅H₈Br₂. It is a colorless liquid with a distinct odor and is known for its reactivity due to the presence of both bromine atoms and a double bond in its structure. This compound is used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
1,2-Dibromo-3-methyl-2-butene can be synthesized through several methods. One common method involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas in the presence of a catalyst such as cuprous halide. The reaction is typically carried out at temperatures ranging from -20°C to 30°C . This method is preferred due to its high selectivity and efficiency.
Chemical Reactions Analysis
1,2-Dibromo-3-methyl-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can react with halogens, hydrogen halides, and other electrophiles to form addition products.
Common reagents used in these reactions include bases like sodium hydroxide for elimination reactions and halogens like bromine for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-3-methyl-2-butene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is employed in the production of flame retardants, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-methyl-2-butene involves its reactivity with nucleophiles and electrophiles. The presence of bromine atoms makes it susceptible to nucleophilic substitution, while the double bond allows for electrophilic addition reactions. These reactions can lead to the formation of various products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
1,2-Dibromo-3-methyl-2-butene can be compared with other similar compounds, such as:
1,2-Dibromoethane: Both compounds contain bromine atoms, but 1,2-Dibromoethane lacks the double bond present in this compound.
1,2-Dichloroethene: This compound has a similar structure but contains chlorine atoms instead of bromine.
1,2-Dibromocyclopentane: This compound has a cyclic structure, unlike the linear structure of this compound
The uniqueness of this compound lies in its combination of bromine atoms and a double bond, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
1,2-dibromo-3-methylbut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHYMNNAHALRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CBr)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
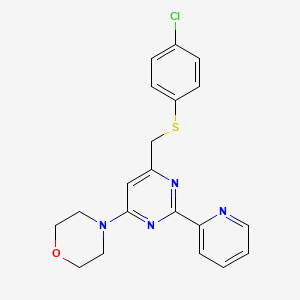
![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)
![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)
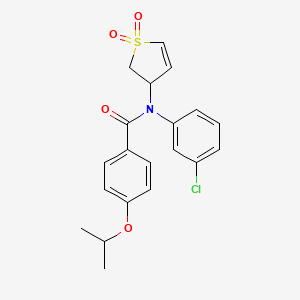
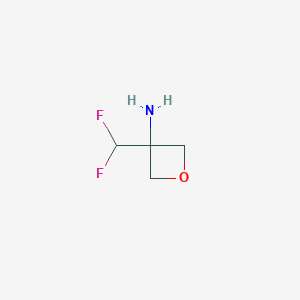
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)
![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)

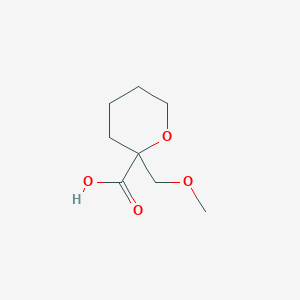
![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)
![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)
